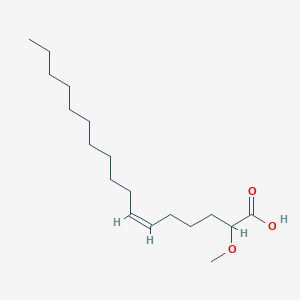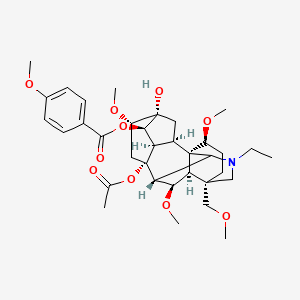
Chiisanoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chiisanoside is a natural product found in Eleutherococcus senticosus, Eleutherococcus divaricatus, and other organisms with data available.
Scientific Research Applications
Anti-Tumor Activity : Chiisanoside demonstrates significant anti-tumor effects. In a study on H22 hepatocellular carcinoma, it showed an ability to inhibit tumor cell growth, enhance plasma cytokine levels, and decrease plasma VEGF level, thereby promoting apoptosis and inhibiting angiogenesis in vivo (Bian et al., 2017).
Antidepressant Effects : Research indicates that Chiisanoside may have antidepressant-like effects. This is evident from its impact on mice models of depression, where it significantly decreased immobility time. The study suggests these effects may be associated with alterations in dopamine, GABA levels, and the BDNF/TrkB/NF-κB signaling pathways (Bian et al., 2018).
Hepatoprotective Properties : Chiisanoside has shown promise in protecting against acute liver injury. This effect is attributed to its antioxidative properties and ability to suppress inflammation through the NF-κB and Nrf2/HO-1 signaling pathways, as seen in models of LPS/D-GalN-induced liver injury (Bian et al., 2019).
Osteoblast Function Enhancement : Chiisanoside can stimulate the proliferation and differentiation of osteoblastic MC3T3-E1 cells, indicating its potential in preventing osteoporosis. It increases cell growth, alkaline phosphatase activity, collagen content, and nodules mineralization in these cells (Choi et al., 2008).
Inhibition of Fat Absorption : Chiisanoside may prevent obesity by inhibiting lipase and suppressing fat absorption in vivo. This was demonstrated through a decrease in plasma TG levels and an increase in undigested TG in the intestinal lumen of mice after oil gavage (Yoshizumi et al., 2008).
Antibacterial Properties : Chiisanoside has displayed moderate antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting its potential application in addressing bacterial infections (Lee et al., 2003).
Anti-inflammatory and Anti-aggregating Effects : It exhibits anti-inflammatory properties and inhibits platelet aggregation, which could have implications in treating conditions like rheumatoid arthritis and preventing clot-related disorders (Jin et al., 2004).
properties
Product Name |
Chiisanoside |
|---|---|
Molecular Formula |
C48H74O19 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate |
InChI |
InChI=1S/C48H74O19/c1-19(2)22-9-12-48(14-13-45(6)24(30(22)48)15-25-40-46(45,7)11-10-23(20(3)4)47(40,8)28(50)16-29(51)63-25)44(60)67-43-37(58)34(55)32(53)27(65-43)18-61-41-38(59)35(56)39(26(17-49)64-41)66-42-36(57)33(54)31(52)21(5)62-42/h21-28,30-43,49-50,52-59H,1,3,9-18H2,2,4-8H3/t21-,22-,23-,24+,25+,26+,27+,28+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41+,42-,43-,45+,46+,47+,48-/m0/s1 |
InChI Key |
JVLBOZIUMGNKQW-JBPVHNHLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@@H]7[C@H]8[C@]([C@@]6(CC5)C)(CC[C@H]([C@@]8([C@@H](CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC7C8C(C6(CC5)C)(CCC(C8(C(CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |
synonyms |
chiisanoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




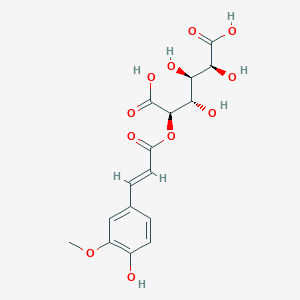
![5-[[(2-hydroxy-3-phenoxycyclopentyl)amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one](/img/structure/B1257437.png)
![(2E,4E)-N-(2'-Hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1257438.png)
![2-(11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)acetohydrazide](/img/structure/B1257444.png)
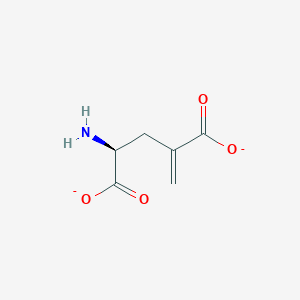

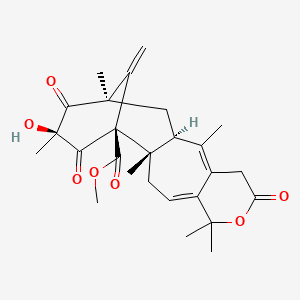
![Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-galactopyranoside](/img/structure/B1257451.png)
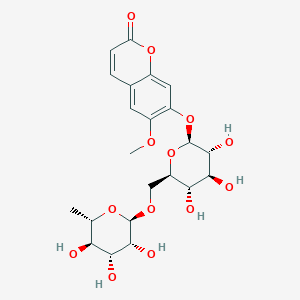
![(2S,3R,4S,5S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B1257454.png)
![(E)-4-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6S)-6-[(2S,3R,4S,6R)-6-[[(1R,10S,12S,13R,21R,22S,23S,24S)-23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[(2S,4S,5S,6S)-4-hydroxy-5-[(2R,4R,5R,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1257455.png)
